Boc-L-3-thienylalanine dcha

Catalog No.
S2821992
CAS No.
226880-86-0; 83825-42-7
M.F
C24H40N2O4S
M. Wt
452.65
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-3-thienylalanine dcha

CAS Number

226880-86-0; 83825-42-7

Product Name

Boc-L-3-thienylalanine dcha

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid

Molecular Formula

C24H40N2O4S

Molecular Weight

452.65

InChI

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1

InChI Key

FNTVEJPWKBETJW-FVGYRXGTSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Solubility

not available

Boc-L-3-thienylalanine dicyclohexylamine salt is a synthetic amino acid derivative characterized by its unique thienyl side chain. The compound has the molecular formula C12H17NO4SC_{12}H_{17}NO_{4}S and a molecular weight of approximately 271.33 g/mol. It is often utilized in peptide synthesis and medicinal chemistry due to its ability to modify the properties of peptides, enhancing their biological activity and stability. The compound is known to be stable under normal conditions but may pose irritant risks upon exposure .

Typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Peptide Bond Formation: Coupling with other amino acids or peptide fragments to synthesize larger peptides.
  • Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions, allowing for further functionalization or coupling .

The compound's reactivity is influenced by the presence of the thienyl group, which can participate in electrophilic aromatic substitution reactions, potentially leading to further derivatization.

Boc-L-3-thienylalanine dicyclohexylamine salt has been noted for its biological activities, particularly in the context of drug development. It has been reported to serve as a building block for inhibitors of Factor XIa and AKT, which are relevant in anticoagulation and cancer therapies, respectively. Its thienyl moiety contributes to enhanced interactions with biological targets, making it a valuable component in designing therapeutics .

The synthesis of Boc-L-3-thienylalanine dicyclohexylamine salt typically involves several steps:

  • Starting Material Preparation: Synthesis begins with 3-thienylalanine, which can be obtained through various methods including the reaction of thienyl-containing compounds with standard amino acid precursors.
  • Boc Protection: The amino group of 3-thienylalanine is protected using tert-butoxycarbonyl chloride.
  • Salt Formation: Dicyclohexylamine is then reacted with the Boc-protected thienylalanine to form the dicyclohexylamine salt, typically through an acid-base neutralization reaction .

Alternative methods may involve direct coupling reactions or modifications based on specific synthetic routes tailored for particular applications.

Boc-L-3-thienylalanine dicyclohexylamine salt finds applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides with enhanced biological properties.
  • Drug Development: In the creation of inhibitors targeting specific enzymes involved in disease processes.
  • Research Tools: Used in studies investigating protein interactions and modifications due to its unique side chain properties .

Studies involving Boc-L-3-thienylalanine dicyclohexylamine salt focus on its interactions with various biological targets:

  • Enzyme Inhibition: Investigating how modifications in the peptide backbone affect binding affinities and inhibition kinetics.
  • Receptor Binding: Evaluating how the thienyl group influences receptor interactions and downstream signaling pathways.
  • Structural Studies: Utilizing techniques such as X-ray crystallography or NMR spectroscopy to understand conformational changes upon binding .

These studies are crucial for elucidating the mechanisms of action for potential therapeutic agents derived from this compound.

Boc-L-3-thienylalanine dicyclohexylamine salt shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Boc-L-3-(3-Thienyl)alanineC12H17NO4SDirectly related; similar thienyl side chain
Boc-D-3-ThienylalanineC12H17NO4SD-enantiomer variant
N-(tert-butoxycarbonyl)-3-thiopheny alanineC12H17NO4SVariations in substituents affecting reactivity
Boc-L-3-(2-Thienyl)alanineC12H17NO4SDifferent position of thienyl group

These compounds highlight the versatility of thienyl-containing amino acids in medicinal chemistry. Each variant possesses unique properties that can influence their biological activity and suitability for specific applications.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Boc-L-3-thienylalanine dicyclohexylamine salt through multiple nuclear observation techniques [6] [7]. The compound exhibits distinctive spectral signatures that enable unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance Characteristics

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for Boc-L-3-thienylalanine dicyclohexylamine salt [8] [9]. The tert-butoxycarbonyl protecting group generates a prominent singlet around 1.45 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl moiety [6] [10]. The thiophene ring system produces distinctive aromatic signals in the 6.8-7.3 parts per million region, with coupling patterns characteristic of the 3-substituted thiophene structure [11] [12].

The α-proton of the amino acid backbone appears as a multiplet around 4.2-4.5 parts per million, while the β-methylene protons adjacent to the thiophene ring resonate at approximately 3.0-3.2 parts per million [13] [14]. The dicyclohexylamine component contributes multiple signals in the 1.0-2.8 parts per million region, with characteristic cyclohexyl proton patterns [15].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed carbon framework characterization [9] [16]. The carbonyl carbon of the Boc protecting group appears around 155-156 parts per million, while the carboxylic acid carbonyl resonates near 173-175 parts per million [11] [10]. The thiophene ring carbons generate signals in the 120-140 parts per million aromatic region, with the substituted carbon positions showing distinct chemical shifts [17] [18].

The tert-butyl quaternary carbon appears around 80 parts per million, with the associated methyl carbons resonating at approximately 28 parts per million [6] [16]. The α-carbon of the amino acid backbone typically appears around 54-56 parts per million, while the β-carbon adjacent to the thiophene ring resonates at 30-32 parts per million [14] [19].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide structural confirmation and stereochemical analysis [7] [12]. These techniques enable identification of through-bond and through-space correlations essential for complete structural elucidation [20] [18].

¹⁵N Nuclear Magnetic Resonance, when applicable, reveals nitrogen chemical shifts characteristic of the carbamate and amine functionalities, typically appearing in the 80-120 parts per million range [14]. The protecting group nitrogen shows distinct chemical shift patterns compared to free amino groups [11] [10].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)MultiplicityIntegration
Boc tert-butyl protons1.42-1.48Singlet9H
Thiophene aromatic protons6.85-7.25Multiplets3H
α-Proton4.20-4.50Multiplet1H
β-Methylene protons3.05-3.25Multiplets2H
Dicyclohexylamine protons1.10-2.85Multiple signals23H

High-Performance Liquid Chromatography Purity Assessment

High-Performance Liquid Chromatography serves as the primary analytical technique for purity determination and quality control of Boc-L-3-thienylalanine dicyclohexylamine salt [21] [22] [23]. The method development focuses on achieving optimal separation efficiency while maintaining robust analytical performance [24] [25].

Chromatographic Method Development

Reversed-phase High-Performance Liquid Chromatography utilizing C18 stationary phases provides optimal retention and separation characteristics [27]. The mobile phase typically consists of acetonitrile and water with gradient elution to achieve baseline resolution of the target compound from potential impurities [28] [29].

Detection wavelengths of 210-220 nanometers enable sensitive ultraviolet detection without derivatization requirements [22] [30]. The aromatic thiophene chromophore provides adequate absorption for quantitative analysis, with detection limits typically in the microgram per milliliter range [21] [24].

Column temperatures are maintained at ambient conditions to ensure reproducible retention times and peak shapes [25] [31]. Flow rates of 0.8-1.2 milliliters per minute provide optimal resolution while maintaining reasonable analysis times [23] [27].

Purity Determination Protocols

Purity assessment follows established pharmaceutical analytical standards with area percent normalization methods [32] . The main peak purity typically exceeds 95% for pharmaceutical-grade material, with individual impurities limited to less than 0.5% [21] [33].

Chiral purity determination requires specialized chiral stationary phases to resolve potential racemic impurities [32]. This analysis ensures the L-configuration integrity critical for biological activity and synthetic applications [34] [35].

System suitability parameters include resolution between adjacent peaks greater than 1.5, theoretical plate numbers exceeding 2000, and relative standard deviation of replicate injections less than 2.0% [23] [25]. These criteria ensure analytical method reliability and data quality [29] [31].

Stability-Indicating Method Validation

The High-Performance Liquid Chromatography method undergoes comprehensive validation including linearity, precision, accuracy, and specificity assessments [25] [36]. Forced degradation studies under acidic, basic, and oxidative conditions demonstrate method specificity for the intact compound [24] [37].

Linearity ranges typically span 50-150% of the target concentration with correlation coefficients exceeding 0.999 [31]. Precision studies demonstrate relative standard deviations below 2% for both repeatability and intermediate precision [23] [30].

High-Performance Liquid Chromatography ParameterSpecificationTypical Value
ColumnC18, 4.6 × 250 mm, 5 μmVarious suppliers
Mobile PhaseAcetonitrile/Water gradient5-95% organic
Flow Rate0.8-1.2 mL/min1.0 mL/min
Detection Wavelength210-220 nm215 nm
Injection Volume10-20 μL15 μL
Run Time15-25 minutes20 minutes
Column TemperatureAmbient25°C

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural characterization through characteristic fragmentation patterns [38] [39] [40]. Electrospray ionization enables gentle ionization suitable for this thermally labile compound [41] [42].

Ionization Characteristics and Molecular Ion Formation

Electrospray ionization in positive mode generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 453, corresponding to the intact dicyclohexylamine salt [42] [43]. The ionization efficiency benefits from the basic dicyclohexylamine component, facilitating proton attachment [44] [45].

Multiple charge states may be observed depending on solution conditions and instrument parameters, with singly charged species predominating under typical analytical conditions [39] [46]. Sodium and potassium adducts occasionally appear as minor species, particularly when residual alkali metals are present [47] [48].

The molecular ion peak exhibits characteristic isotope patterns reflecting the sulfur and carbon content, with the M+1 peak approximately 26% of the molecular ion intensity and M+2 peak around 2.5% [49] [50]. These isotope ratios provide additional confirmation of molecular formula assignment [38] [43].

Characteristic Fragmentation Pathways

Collision-induced dissociation generates predictable fragmentation patterns enabling structural confirmation [44] [51]. The most prominent fragmentation involves loss of the tert-butoxycarbonyl protecting group, producing the fragment ion at mass-to-charge ratio 353 through loss of 100 mass units [6] [52].

Loss of the tert-butyl moiety generates a fragment at mass-to-charge ratio 396, corresponding to elimination of 57 mass units [11] [44]. This fragmentation pattern is characteristic of Boc-protected amino acids and provides diagnostic confirmation of the protecting group presence [52] [53].

The thiophene ring system contributes characteristic fragments in the 97-111 mass-to-charge ratio range, with specific patterns dependent on the substitution position and fragmentation mechanisms [43] [40]. These aromatic fragments provide confirmation of the thienylalanine structure [34] [51].

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry enables detailed structural characterization through sequential fragmentation stages [54] [55]. The protonated molecular ion undergoes collision-induced dissociation to generate characteristic product ions that confirm the amino acid sequence and protecting group identity [38] [49].

The dicyclohexylamine component may contribute fragment ions around mass-to-charge ratio 182, though these signals are typically of lower intensity compared to the amino acid-derived fragments [15] . Loss of the entire dicyclohexylamine moiety produces fragments corresponding to the free acid form [53] [44].

Product ion scanning and precursor ion scanning modes enable comprehensive fragmentation mapping and impurity identification [45] [48]. These techniques prove particularly valuable for distinguishing stereoisomers and regioisomers that may coelute during chromatographic analysis [54] [51].

Mass Spectrometric Ionm/zRelative IntensityFragment Identity
[M+H]⁺453100%Molecular ion
[M+H-100]⁺35375-85%Loss of Boc group
[M+H-57]⁺39645-55%Loss of tert-butyl
[M+H-181]⁺27260-70%Loss of DCHA
Thiophene fragments97-11125-40%Ring fragmentations
[DCHA+H]⁺18215-25%Dicyclohexylamine

Dates

Last modified: 07-23-2023

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